molecular formula C17H16O3 B14209748 2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde CAS No. 820973-53-3

2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde

Cat. No.: B14209748
CAS No.: 820973-53-3
M. Wt: 268.31 g/mol
InChI Key: ZKXGFTYHKMXZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde is an organic compound with a complex structure that includes both aromatic and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Friedel-Crafts acylation followed by a series of functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

820973-53-3

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-[(4-ethenylphenyl)methoxy]-6-methoxybenzaldehyde

InChI

InChI=1S/C17H16O3/c1-3-13-7-9-14(10-8-13)12-20-17-6-4-5-16(19-2)15(17)11-18/h3-11H,1,12H2,2H3

InChI Key

ZKXGFTYHKMXZQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OCC2=CC=C(C=C2)C=C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.